Niraparib hydrochloride is an orally active inhibitor of poly (ADP-ribose) polymerase, primarily used in the treatment of certain cancers, including epithelial ovarian cancer, fallopian tube cancer, and primary peritoneal cancer. It was first approved by the United States Food and Drug Administration on March 27, 2017, and subsequently received approvals from the European Commission and Health Canada in late 2017 and mid-2019, respectively .
Niraparib is a synthetic compound developed by Merck & Co., Inc. (now known as Merck Sharp and Dohme). It belongs to the class of compounds known as poly (ADP-ribose) polymerase inhibitors, which are designed to interfere with DNA repair mechanisms in cancer cells . The chemical structure of niraparib is characterized by its piperidine moiety, which plays a crucial role in its biological activity.
The synthesis of niraparib involves several key steps that utilize various organic reactions to construct its complex structure.
Niraparib hydrochloride has a complex molecular structure represented by the chemical formula , with a molecular weight of approximately 356.85 g/mol. The compound features a piperidine ring attached to an indazole moiety and a carboxamide group, which are integral to its function as a PARP inhibitor .
The synthesis of niraparib involves various chemical transformations:
These reactions are optimized to achieve high yields while maintaining the integrity of the compound's stereochemistry.
Niraparib exerts its anticancer effects primarily through inhibition of poly (ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).
Relevant data from studies indicate that niraparib maintains its efficacy across various formulations while adhering to stringent quality control measures during manufacturing .
Niraparib is primarily used in oncology as a treatment for:
In addition to these approved uses, ongoing research explores its potential applications in combination therapies and other malignancies due to its mechanism targeting DNA repair pathways .
Niraparib hydrochloride (chemical name: (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide hydrochloride; CAS# 1038915-64-8) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with the molecular formula C₁₉H₂₁ClN₄O and a molecular weight of 356.85 g/mol [4] [10]. The compound features a chiral center at the piperidine ring, adopting an (S)-configuration that is critical for its PARP-binding affinity. Its crystalline structure appears as a light yellow to white solid powder, hygroscopic in nature [5] [10].
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Niraparib Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁ClN₄O |
Molecular Weight | 356.85 g/mol |
CAS Number (HCl salt) | 1038915-64-8 |
Solubility in DMSO | 700.57 mM |
Solubility in Water | 280.23 mM |
Chiral Configuration | (S)-enantiomer |
Elemental Analysis (Cl) | 9.93% |
The synthesis of niraparib hydrochloride involves multi-step routes emphasizing chiral purity and yield optimization. A common approach begins with 2-methyl-5-nitrobenzoic acid as the starting material [1]:
A critical optimization involves Schiff base formation between 2-(4-formylphenyl)-4,5,6,7-tetrahydro-2H-indazol-5-amine and 2-fluoro-5-nitrobenzaldehyde, followed by reduction to prevent racemization [7]. Catalytic hydrogenation with Pd/C or use of triethyl phosphite minimizes epimerization risks during nitro-group reduction [1]. Process refinements increased overall yields from 12% to >40% by:
Table 2: Key Synthetic Intermediates and Optimization Strategies
Intermediate | Reaction Step | Optimization Strategy |
---|---|---|
Methyl 2-(bromomethyl)-5-nitrobenzoate | Bromination | NBS in CCl₄ at 0–5°C, 88% yield |
7-Nitro-1H-indazol-2(3H)-one | Cyclization | Formamide reflux, 85% yield |
(S)-3-(4-Aminophenyl)piperidine | Reductive amination | NaBH₄/EtOH, chiral resolution |
Niraparib free base | Amidation | NH₄OH in methanol, 90% yield |
Niraparib is commercialized as a hydrochloride salt, though other forms (tosylate, free base) have been explored:
Table 3: Bioavailability Comparison of Niraparib Salt Forms
Parameter | Hydrochloride Salt | Free Base |
---|---|---|
Aqueous Solubility | 280.23 mM | <50 mM |
Oral Bioavailability (rat) | 65% | 40% |
Tumor-to-Plasma Ratio | 3.3:1 | 1.2:1 |
Volume of Distribution (Vdss) | 6.9 L/kg | 4.1 L/kg |
Brain Penetration | High | Low |
These properties underscore the hydrochloride salt’s superiority in therapeutic applications, particularly for malignancies requiring deep tissue penetration [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7